2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole
CAS No.:
Cat. No.: VC16206218
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrN2O |
|---|---|
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 2-(5-bromo-2-propan-2-yloxyphenyl)-1H-imidazole |
| Standard InChI | InChI=1S/C12H13BrN2O/c1-8(2)16-11-4-3-9(13)7-10(11)12-14-5-6-15-12/h3-8H,1-2H3,(H,14,15) |
| Standard InChI Key | LYLCGHHODUFKAF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)C2=NC=CN2 |
Introduction
2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole is an organic compound classified as an imidazole derivative. It features a bromine atom at the 5-position of the phenyl ring and an isopropoxy group attached to the phenyl moiety. This unique structural arrangement contributes to its potential applications in various scientific fields, particularly in medicinal chemistry.
Synthesis and Reaction Conditions
The synthesis of 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole typically involves two main steps, requiring precise control over reaction conditions such as temperature and concentration of reagents to maximize yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency.
Biological Activity and Potential Applications
Imidazole derivatives, including 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole, are known for their diverse biological activities. They can exhibit antifungal, antibacterial, or anticancer properties due to their ability to disrupt cellular processes or inhibit specific enzymatic activities. The imidazole ring is capable of coordinating with metal ions and participating in hydrogen bonding, which can facilitate binding to biological macromolecules.
| Potential Biological Activities | Description |
|---|---|
| Antifungal | Inhibition of fungal growth |
| Antibacterial | Inhibition of bacterial growth |
| Anticancer | Disruption of cancer cell proliferation |
Research Findings and Future Directions
Research into 2-(5-Bromo-2-isopropoxyphenyl)-1H-imidazole may lead to novel therapeutic agents by exploring its interaction with biological targets and optimizing its chemical structure for enhanced efficacy. The presence of both bromine and isopropoxy groups allows for diverse reactivity patterns, enabling further chemical modifications such as alkylation or acylation.
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